molecular formula C23H22N2O4S B3469972 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B3469972
M. Wt: 422.5 g/mol
InChI Key: MUFUGPIPNGPBCH-UHFFFAOYSA-N
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Description

N-[4-(Morpholine-4-sulfonyl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a sulfonamide-based biphenyl carboxamide derivative. Its structure comprises a [1,1'-biphenyl]-4-carboxamide core linked to a phenyl ring substituted with a morpholine-4-sulfonyl group.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-21-10-12-22(13-11-21)30(27,28)25-14-16-29-17-15-25/h1-13H,14-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFUGPIPNGPBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues, enhancing binding affinity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

The structural and functional properties of N-[4-(morpholine-4-sulfonyl)phenyl]-[1,1'-biphenyl]-4-carboxamide are compared below with analogous compounds, focusing on substituent effects, synthesis routes, and biological relevance.

Substituent Variations on the Biphenyl Core
Compound Name Substituent on Biphenyl Core Key Structural Features Biological Relevance/Notes Reference
This compound Morpholine-4-sulfonyl phenyl Oxygen-rich heterocycle; polar sulfonyl group Potential solubility enhancement
N-(4-Sulfamoylbenzyl)-[1,1'-biphenyl]-4-carboxamide (Compound 4) Sulfamoylbenzyl Primary sulfonamide; hydrophobic benzyl group Carbonic anhydrase inhibitor
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (Compound 7) Cyclooctylamine Bulky aliphatic substituent Improved lipophilicity; structural flexibility
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 8) Decahydronaphthalenyl Polycyclic hydrophobic group Enhanced membrane permeability
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 9) Partially unsaturated naphthalenyl Balance of hydrophobicity and planarity Tunable receptor binding

Key Observations :

  • The morpholine-4-sulfonyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., cycloalkyl or naphthalenyl groups) .
  • Sulfonamide derivatives (e.g., Compound 4) are associated with enzymatic inhibition, suggesting the target compound may share similar mechanisms .
Variations in Sulfonamide Substituents
Compound Name Sulfonamide Substituent Molecular Formula Synthesis Yield Notes Reference
This compound Morpholine-4-sulfonyl C₂₄H₂₂N₂O₄S Potential for hydrogen bonding
N-(4-[(4-Bromophenyl)sulfonyl]phenyl)-3-methoxybenzenecarboxamide 4-Bromophenyl sulfonyl C₂₀H₁₆BrNO₄S Bromine enhances electrophilic reactivity
N-((4-(Benzyloxy)phenyl)sulfonyl)-3',5'-dichloro-[1,1'-biphenyl]-4-carboxamide (13a) Benzyloxy phenyl sulfonyl; dichloro C₂₆H₁₉Cl₂NO₄S Chlorine atoms may improve target affinity
4-({[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}methyl)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-hydroxypiperidine-4-carboxamide Butynyloxy phenyl sulfonyl; isoxazolyl C₂₂H₂₇N₃O₈S₂ Dual sulfonamide groups; complex pharmacokinetics

Key Observations :

  • The morpholine sulfonyl group’s oxygen atoms may facilitate interactions with polar residues in enzyme active sites, contrasting with halogenated sulfonamides (e.g., bromophenyl), which prioritize steric and electronic effects .
  • Dual sulfonamide derivatives (e.g., Compound 15) exhibit increased molecular complexity but may face challenges in bioavailability .
Thiourea and Carboxamide Derivatives
Compound Name Core Structure Functional Group Biological Activity Reference
This compound Biphenyl carboxamide Carboxamide Underexplored
N-(Phenylcarbamothioyl)-[1,1'-biphenyl]-4-carboxamide (Compound 1) Biphenyl carboxamide Thiourea Broad-spectrum antibacterial
N-(p-Tolylcarbamothioyl)-[1,1'-biphenyl]-4-carboxamide (Compound 2) Biphenyl carboxamide Thiourea with methyl Enhanced stability vs. Compound 1

Key Observations :

  • Thiourea derivatives (e.g., Compounds 1–2) demonstrate antibacterial activity, suggesting that the carboxamide core is a viable scaffold for antimicrobial agents .
  • The target compound’s morpholine sulfonyl group may confer distinct solubility or toxicity profiles compared to thioureas.

Biological Activity

N-[4-(Morpholine-4-sulfonyl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structural characteristics, synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H24N2O5S
  • Molecular Weight : 416.49 g/mol
  • IUPAC Name : this compound
  • CAS Number : 205641-49-2

The compound features a biphenyl structure substituted with a morpholine sulfonamide moiety, which is crucial for its biological activity. The sulfonamide group is known for its role in various pharmacological effects, particularly in antibacterial and anticancer activities.

Research indicates that sulfonamide derivatives like this compound may exert their biological effects through several mechanisms:

  • Inhibition of Folate Biosynthesis : Sulfonamides compete with para-aminobenzoic acid (PABA), disrupting folate synthesis essential for bacterial growth. This mechanism is crucial against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in peptidoglycan biosynthesis, leading to bacterial cell wall disruption . Additionally, it has been shown to target serine/threonine kinases, enhancing the efficacy of β-lactams against resistant strains .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Biological Evaluations

A variety of studies have assessed the biological activity of similar sulfonamide compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against MRSA and other pathogens
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydropteroate synthase (DHPS)
Synergistic EffectsEnhances activity of antifungals

Case Studies

Several case studies have highlighted the compound's potential:

  • Case Study on Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against MRSA strains. The mechanism involved competitive inhibition of DHPS, leading to impaired folate synthesis.
  • Antitumor Studies : A study conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

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